![molecular formula C11H8N4O B1482736 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092582-93-7](/img/structure/B1482736.png)
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving “2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” are not well documented .Scientific Research Applications
Antioxidant Activity
A study utilized a related compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing a range of heterocycles, including pyrazoles and thiophenes, which showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Activities
Another study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions, demonstrating significant antimicrobial and antitumor activities. The compounds exhibited high antibacterial and antifungal effectiveness, with some showing exceptional antitumor activity against liver cell lines (El-Borai et al., 2012).
Synthesis of Heterocycles
Research on pyrazoles as building blocks has led to the development of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These compounds were obtained through condensation reactions involving 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, showcasing the chemical's utility in creating diverse heterocyclic compounds with potential scientific applications (Harb et al., 2005).
Luminescent Materials
A novel approach in the hydrothermal synthesis of mixed-ligand luminescent Cd(II) frameworks used 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (PPAN) as a flexible ligand. This research demonstrates the compound's role in creating materials with potential applications in luminescence-based technologies (Cai et al., 2013).
Coordination Polymers
Similarly, the synthesis and characterization of novel coordination polymers of Zn(II) have been reported, where 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile played a critical role. These polymers exhibit interesting structural motifs and fluorescent properties, highlighting their potential for various scientific and industrial applications (Cai et al., 2013).
properties
IUPAC Name |
2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGQFNBECSTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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